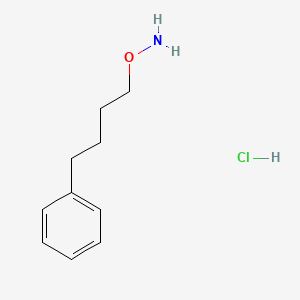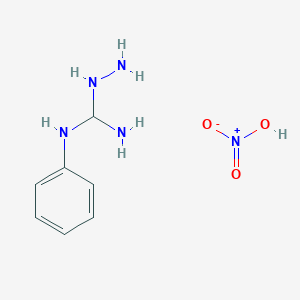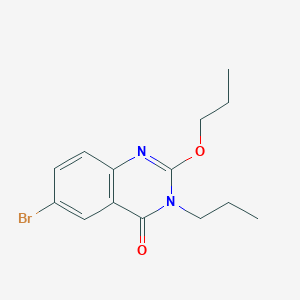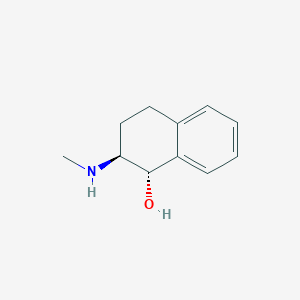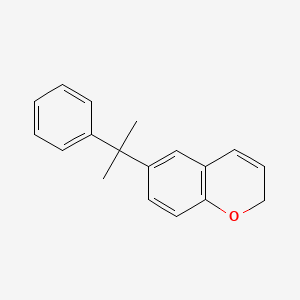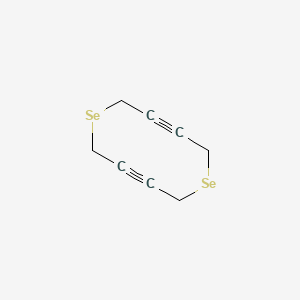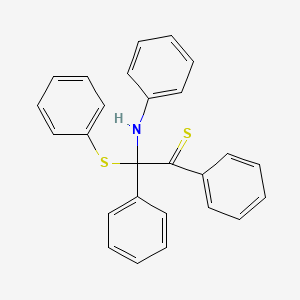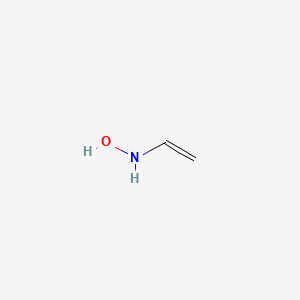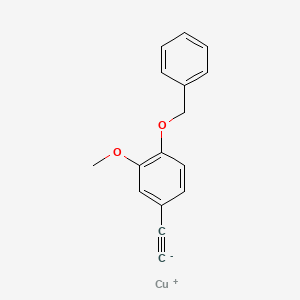
2,6-Dimethyl-5-oxoheptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-5-oxoheptanal is an organic compound with the molecular formula C9H16O2. It is a ketone and an aldehyde, characterized by the presence of a carbonyl group (C=O) at the fifth position and two methyl groups at the second and sixth positions of the heptanal chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-5-oxoheptanal can be synthesized through various organic reactions. One common method involves the aldol condensation of 2,6-heptanedione, which can yield the desired product through an intramolecular aldol reaction . The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the six-membered ring product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-5-oxoheptanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxylamine (NH2OH) can react with the carbonyl group to form oximes.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Oximes or hydrazones.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-5-oxoheptanal has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and metabolic studies.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-5-oxoheptanal involves its reactivity with nucleophiles and electrophiles. The carbonyl group acts as an electrophilic center, attracting nucleophiles to form various adducts. The compound can also undergo intramolecular reactions, such as aldol condensation, to form cyclic products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Heptanedione: A diketone with similar reactivity but lacks the aldehyde group.
2,6-Dimethylheptanal: An aldehyde with similar structure but lacks the ketone group.
2,6-Dimethyl-5-heptenal: Similar structure but with a different functional group arrangement.
Uniqueness
2,6-Dimethyl-5-oxoheptanal is unique due to the presence of both ketone and aldehyde functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
146464-76-8 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2,6-dimethyl-5-oxoheptanal |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(11)5-4-8(3)6-10/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
MKFPVXBFNKUTFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CCC(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
